molecular formula C16H21NO3 B1335072 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid CAS No. 436088-46-9

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid

Cat. No. B1335072
M. Wt: 275.34 g/mol
InChI Key: UIHUXKARHPECCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid” is a type of amino acid with a complex structure. It has a molecular weight of 275.35 . The compound consists of a cyclohexanecarbonyl group attached to an amino group, which is further attached to a phenyl-propionic acid group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H21NO3 . This indicates that the compound consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Amines, such as the one present in this compound, can undergo a variety of chemical reactions. For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .

Scientific Research Applications

  • Crystal Structure and Anti-Ulcer Properties :

    • The crystal and molecular structures of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid, which is an anti-ulcer agent, have been determined. The structure takes a rigid bentrod-like conformation with molecules dimerized in a head-to-head fashion with hydrogen bonding (Koyano et al., 1986).
  • Metabolic Fate in Rats and Dogs :

    • The biotransformation of this compound was studied in rats and dogs, identifying metabolites related to the compound in urine. The major metabolites differed between the two species, and the compound's metabolic pathways varied depending on the method of administration (Tanabe et al., 1988).
  • Synthesis of Tetrahydropyrimido Quinoline Derivatives :

    • Research on the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which involves treating cyclohexanone with 2-benzylidenemalononitrile, has been conducted. This study includes the reactivity of the compound with various chemicals and its antimicrobial activity (Elkholy & Morsy, 2006).
  • Vibrational and Electronic Structure Analysis :

    • A study on the DFT zwitterion model for vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid, was conducted. This research aided in understanding the molecular structure and interactions through IR and Raman spectroscopy (Pallavi & Tonannavar, 2020).
  • Asymmetric Biocatalysis :

    • Research on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using new isolated Methylobacterium Y1-6 was conducted. This study is significant in drug research for the production of enantiopure compounds, specifically S-dapoxetine (Li et al., 2013).
  • Synthesis of β-Aminocarboxylic Acids :

    • The synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids has been a topic of interest due to their biological effects and presence in natural products and antibiotics. These compounds are important precursors for various bioactive compounds (Kiss & Fülöp, 2014).
  • Functional Modification of Hydrogels :

    • Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including 3-amino-3-(4-hydroxyphenyl) propionic acid. The modified polymers exhibited higher thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Future Directions

The development of novel synthetic techniques for complex amino acids like “3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid” is of great interest in the field of medicinal chemistry. Such compounds could potentially enhance the properties of peptides, increasing their target specificity, binding activity, and bioavailability .

properties

IUPAC Name

3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHUXKARHPECCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389486
Record name 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid

CAS RN

436088-46-9
Record name β-[(Cyclohexylcarbonyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.